5-Isopropyl-m-xylene
Description
Strategic Significance in Organic Synthesis and Industrial Chemistry
5-Isopropyl-m-xylene holds considerable strategic importance as a precursor and intermediate in both organic synthesis and industrial chemistry. consegicbusinessintelligence.com Its unique molecular structure makes it a valuable starting material for the production of various specialty chemicals. consegicbusinessintelligence.com
In industrial applications, one of the primary uses of this compound is in the synthesis of terephthalic acid and its derivatives. cymitquimica.comottokemi.comgminsights.com These derivatives are crucial monomers for the manufacturing of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET) films and fibers. cymitquimica.comottokemi.comgminsights.com The compound also plays a role in the production of agrochemicals, where it is used as an intermediate for creating advanced herbicides and insecticides. consegicbusinessintelligence.comgminsights.com Furthermore, it is utilized in the fragrance and flavor industry as a precursor for synthesizing various aromatic compounds. consegicbusinessintelligence.com
The versatility of this compound is also evident in its application as a solvent for silver nanoparticle inks and perylene (B46583) pigments. gminsights.com Through oxidation processes, it can be converted into hydroperoxides and ethylcumene, which have applications in the healthcare and paper industries. gminsights.com A significant industrial process involves the selective isopropylation of m-xylene (B151644) to form this compound, which can then be deisopropylated to produce high-purity m-xylene, a compound difficult to separate from its isomers by fractional distillation alone.
The synthesis of this compound is typically achieved through the alkylation of m-xylene with an isopropylating agent like propylene (B89431), often using an aluminum chloride catalyst. google.com The reaction conditions are controlled to favor the formation of the desired isomer.
Overview of Contemporary Research Trajectories
Current research on this compound is exploring its potential in a variety of advanced applications and synthetic methodologies. Scientists are investigating its use in novel synthetic pathways and the development of new derivatives with specific functional properties.
One area of research focuses on the functionalization of the this compound scaffold. For instance, derivatives such as 5-isopropyl-2,4-dimethoxybenzaldehyde (B13970356) have been synthesized with high efficiency, highlighting the compound's utility in multi-step organic synthesis. There is also research into derivatives like 4-aminoethoxy-5-isopropyl-2-methyl phenol (B47542), which have shown potential for therapeutic applications. google.com
The compound's reactivity in specific organic reactions is another active area of investigation. Studies have demonstrated its participation in the Gomberg-Bachmann reaction, a method for aryl-aryl bond formation. In this reaction, the diazotized aniline (B41778) reacts with this compound to produce a mixture of phenylated derivatives.
Furthermore, research is being conducted on the oxidation of this compound. cymitquimica.commdpi.comacs.org These studies are crucial for understanding its degradation pathways and for developing more efficient methods for producing valuable oxidation products, such as carboxylic acids and ketones. The oxidation can be carried out using reagents like potassium permanganate (B83412) or chromic acid. The lipophilic nature imparted by the isopropyl group also makes its derivatives interesting for studies related to drug delivery systems.
The table below summarizes key research findings related to the synthesis and reactivity of this compound.
| Research Area | Reaction/Process | Key Findings |
| Synthesis | Alkylation of m-xylene | Selective formation of this compound is favored under specific catalytic conditions. google.com |
| Derivative Synthesis | Synthesis of 5-isopropyl-2,4-dimethoxybenzaldehyde | Demonstrates high synthetic efficiency (96% yield). |
| Named Reactions | Gomberg-Bachmann Reaction | Reacts with diazotized aniline to yield a mixture of phenylated products. |
| Oxidation | Oxidation with KMnO₄ or H₂CrO₄ | Can be oxidized to form carboxylic acids and ketones. |
| Industrial Process | Deisopropylation | Can be deisopropylated to produce high-purity m-xylene. |
Below is a data table of the physical and chemical properties of this compound.
| Property | Value |
| IUPAC Name | 1,3-dimethyl-5-(1-methylethyl)benzene |
| Synonyms | 3,5-Dimethylcumene, 3,5-Dimethylisopropylbenzene |
| CAS Number | 4706-90-5 |
| Molecular Formula | C₁₁H₁₆ cymitquimica.com |
| Molecular Weight | 148.25 g/mol cymitquimica.comsigmaaldrich.com |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 195 °C ottokemi.comsigmaaldrich.com |
| Flash Point | 63 °C sigmaaldrich.com |
| Specific Gravity (20/20) | 0.86 |
| Refractive Index | 1.49 |
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-5-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-8(2)11-6-9(3)5-10(4)7-11/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKJTYPFCFNTGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063567 | |
| Record name | 1,3-Dimethyl-5-isopropylbenzene | |
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Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4706-90-5 | |
| Record name | 3,5-Dimethylcumene | |
| Source | ChemIDplus | |
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| Record name | 5-Isopropyl-m-xylene | |
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| Record name | 1,3-Dimethyl-5-isopropylbenzene | |
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| Record name | 5-Isopropyl-m-xylene | |
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| Record name | 3,5-DIMETHYLCUMENE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH3462VF2X | |
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Synthetic Methodologies and Reaction Engineering of 5 Isopropyl M Xylene
Established Synthetic Pathways
Electrophilic Aromatic Alkylation (Friedel-Crafts Reactions)
The primary and most established method for synthesizing 5-isopropyl-m-xylene is through the Friedel-Crafts alkylation of m-xylene (B151644). mt.com This class of reactions represents a cornerstone of organic chemistry for forging carbon-carbon bonds on aromatic rings. wikipedia.org The process involves the reaction of an aromatic hydrocarbon with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a catalyst. mt.commasterorganicchemistry.com This electrophilic aromatic substitution reaction proceeds by replacing a hydrogen atom on the m-xylene ring with an isopropyl group. mt.com
The mechanism of Friedel-Crafts alkylation is a well-studied, multi-step process involving an electrophilic attack on the electron-rich aromatic ring. msu.edulibretexts.org
The reaction is initiated by the formation of a carbocation, which acts as the electrophile. mt.com When using an alkyl halide like 2-chloropropane (B107684) as the alkylating agent, the catalyst facilitates the generation of the isopropyl carbocation. mt.comlibretexts.org This secondary carbocation is relatively stable and, unlike primary carbocations, has a low propensity for rearrangement. msu.edu
The generated isopropyl carbocation is then attacked by the π-electron system of the m-xylene ring. libretexts.org This attack disrupts the aromaticity of the ring, leading to the formation of a positively charged, resonance-stabilized intermediate known as an arenium ion or a benzenonium intermediate. msu.edulibretexts.org The positive charge in this intermediate is delocalized across the ring. The stability of this intermediate is crucial for the reaction to proceed. In the final step, a proton is abstracted from the arenium ion by a weak base, restoring the aromaticity of the ring and yielding the final product, isopropyl-m-xylene. mt.com While the initial electrophilic attack is directed by the methyl groups to the ortho and para positions (leading to 4-isopropyl-m-xylene and 2-isopropyl-m-xylene), subsequent isomerization under Friedel-Crafts conditions can lead to the formation of the thermodynamically more stable this compound. msu.edustackexchange.com
Lewis acids are the most common catalysts employed in Friedel-Crafts alkylation. wikipedia.orgchristuniversity.in Their primary function is to generate the electrophilic carbocation from the alkylating agent. masterorganicchemistry.com In the case of alkylation with an isopropyl halide, a strong Lewis acid like aluminum chloride (AlCl₃) coordinates with the halogen atom of the alkylating agent. masterorganicchemistry.comyoutube.com This coordination polarizes the carbon-halogen bond, making the halogen a much better leaving group and facilitating its departure. masterorganicchemistry.com
This interaction results in the formation of a complex that can either be a highly polarized donor-acceptor complex or a distinct carbocation and the [AlCl₄]⁻ anion. mt.com This electrophilic species is then attacked by the m-xylene ring. After the formation of the arenium ion, the [AlCl₄]⁻ anion acts as a base, abstracting a proton to restore the aromatic system. wikipedia.org This step regenerates the aluminum chloride catalyst and produces hydrogen chloride (HCl) as a byproduct. youtube.com
The choice of catalytic system is critical for controlling the selectivity and efficiency of the alkylation reaction. Friedel-Crafts alkylations are susceptible to issues such as polyalkylation, where the product is more reactive than the starting material, and isomerization of the products. msu.eduplymouth.ac.ukacs.org In the isopropylation of m-xylene, the two methyl groups are ortho, para-directing activators. This would kinetically favor the formation of 4-isopropyl-m-xylene and 2-isopropyl-m-xylene. However, the 1,3,5-trisubstituted isomer, this compound, can be favored under conditions that allow for thermodynamic equilibrium, as it is often the most stable isomer. stackexchange.com Control over selectivity can be achieved by modifying reaction parameters and by choosing specific types of catalysts, including solid acid catalysts like zeolites, which can offer shape selectivity. acs.orgresearchgate.netnih.gov
Different catalysts exhibit varying levels of activity and selectivity in the alkylation of m-xylene.
Aluminum Chloride (AlCl₃): As a powerful and traditional Lewis acid catalyst, AlCl₃ is highly effective in promoting alkylation. wikipedia.orgchristuniversity.inresearchgate.net Its high activity allows the reaction to proceed under relatively mild conditions. However, its strength can also be a disadvantage, often requiring stoichiometric amounts because the product can form a complex with the catalyst. wikipedia.org Furthermore, AlCl₃ can promote side reactions, including transalkylation, dealkylation, and isomerization, which can lead to a complex mixture of products. plymouth.ac.ukjst.go.jp The isomerization of kinetically favored products to the more thermodynamically stable this compound is possible with AlCl₃, especially with increased temperature or reaction time. msu.edustackexchange.com
Protic Acids: Strong Brønsted acids such as sulfuric acid (H₂SO₄), anhydrous hydrogen fluoride (B91410) (HF), and various solid acids are also used as catalysts, particularly when alkenes (like propene) or alcohols (like isopropanol) are the alkylating agents. christuniversity.inresearchgate.netpageplace.de The protic acid protonates the alkene or alcohol, leading to the formation of the necessary carbocation electrophile. msu.edumasterorganicchemistry.com These catalysts can be less corrosive and more environmentally friendly than traditional Lewis acids. christuniversity.in Synergistic systems combining a Lewis acid (e.g., FeCl₃) and a Brønsted acid (e.g., HCl) have also been developed to promote the alkylation of electron-rich arenes with tertiary alcohols, demonstrating a cooperative enhancement of catalytic activity. rsc.orgescholarship.org Zeolite catalysts, a type of solid protic acid, are widely used in industrial applications for their high activity, stability, and potential for shape-selectivity, which can favor the formation of specific isomers like p-xylene (B151628) in other alkylation reactions. sci-hub.senih.gov
Table 1: Research Findings on the Influence of Catalysts in Aromatic Alkylation
| Catalyst System | Aromatic Substrate | Alkylating Agent | Key Findings | Reference |
| Aluminum Chloride (AlCl₃) | m-Xylene | tert-Butyl chloride | Reaction studied to determine optimal conditions including temperature and molar ratios. | researchgate.net |
| Aluminum Chloride (AlCl₃) | o-Xylene (B151617) | Benzyl (B1604629) chloride | Catalytic activity and product selectivity are sensitive to reaction parameters and related to Lewis acidity. | christuniversity.in |
| Protic Acids (e.g., H₂SO₄) | General Aromatics | Alcohols | Traditionally used for alkylation alongside Lewis acids, but can have environmental disadvantages. | christuniversity.in |
| Iron(III) Chloride / HCl | Phenols, Anisoles | Di-tert-butylperoxide | Dual Brønsted/Lewis acid system promotes site-selective tert-butylation of electron-rich arenes. | rsc.orgescholarship.org |
| Zeolite (USY) | p-Xylene | Propylene (B89431) | USY catalyst showed significantly better catalytic reactivity compared to HZSM-5 and SPA. | nih.gov |
Catalytic Systems and Selectivity Control in Alkylation
Positional Selectivity in Alkylation (e.g., 5-IPMX over other isomers)
The alkylation of m-xylene with an isopropylating agent, such as propylene or isopropyl chloride, is a cornerstone of 5-IPMX synthesis. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, like aluminum chloride, which facilitates the formation of an isopropyl carbocation that then attacks the m-xylene ring. The primary challenge in this process is achieving high positional selectivity for the desired 5-isomer over other potential isomers, such as 4-isopropyl-o-xylene (4-IPOX) when starting with o-xylene or other isopropyl-m-xylene isomers.
The formation of 5-IPMX is influenced by both kinetic and thermodynamic factors. While the methyl groups on the m-xylene ring are ortho, para-directing, the substitution at the 5-position is sterically favored over the more hindered 2- and 4-positions. However, under certain conditions, isomerization can occur, leading to a mixture of products. plymouth.ac.uk For instance, the alkylation of o-xylene can lead to 5-IPMX through isomerization, but also produces by-products like pseudocumene and other isopropyltoluene isomers.
Research has shown that catalyst choice and reaction conditions play a pivotal role in directing the selectivity. For example, using modified zeolite catalysts can enhance the formation of specific isomers by leveraging shape selectivity, where the pore structure of the catalyst favors the formation and diffusion of the desired isomer. researchgate.netiitm.ac.in The reaction temperature and time also significantly impact the product distribution, with prolonged reaction times or higher temperatures potentially leading to a thermodynamically controlled product mixture where more stable isomers may predominate. adichemistry.com
Control of Polyalkylation and Deactivation
A significant challenge in the Friedel-Crafts alkylation of m-xylene is the propensity for polyalkylation, where the initial product, 5-IPMX, undergoes further alkylation to form di- and tri-isopropyl-m-xylenes. This occurs because the initial alkylation product is often more reactive than the starting material. plymouth.ac.uk Controlling this side reaction is crucial for maximizing the yield of the desired mono-isopropyl product.
Several strategies are employed to mitigate polyalkylation:
Excess of the Aromatic Compound: Using a large excess of m-xylene relative to the alkylating agent can statistically favor the monoalkylation of the starting material over the polyalkylation of the product. adichemistry.com
Reaction Conditions: Careful control of reaction temperature and time is essential. Lower temperatures and shorter reaction times generally disfavor polyalkylation. csic.es
Catalyst Choice: The nature of the catalyst can influence the extent of polyalkylation. While strong Lewis acids like AlCl₃ are effective, they can also promote side reactions. The use of shape-selective catalysts, such as certain zeolites, can limit the formation of bulky polyalkylated products. researchgate.netacademie-sciences.fr
Catalyst deactivation is another critical issue, often caused by the deposition of coke (carbonaceous residues) on the catalyst surface. academie-sciences.frscialert.net This coke can block the active sites and pores of the catalyst, leading to a loss of activity and selectivity over time. academie-sciences.fr Strategies to manage deactivation include:
Catalyst Regeneration: Inactivated catalysts can often be regenerated by burning off the coke deposits. researchgate.net
Catalyst Modification: Modifying catalysts, for instance by incorporating metals like platinum or rhodium, can improve their stability and resistance to coking. academie-sciences.frresearchgate.net
Advanced Synthetic Approaches to Alkylbenzenes
Beyond traditional Friedel-Crafts chemistry, advanced synthetic methods are being developed to overcome the limitations of selectivity and harsh reaction conditions.
Catalytic hydroarylation has emerged as a powerful, atom-economical method for the synthesis of alkylarenes. nih.gov This process involves the direct addition of an aromatic C-H bond across the double bond of an alkene, catalyzed by a transition metal complex. nih.govresearchgate.net Metals like ruthenium, rhodium, palladium, and nickel have shown promise in catalyzing these reactions. nih.govresearchgate.netrsc.org
A key advantage of transition-metal-catalyzed hydroarylation is the potential for unique regioselectivity that is different from what is observed in acid-catalyzed reactions. acs.org For instance, some catalytic systems can favor the formation of linear (anti-Markovnikov) alkylarenes, a selectivity that is difficult to achieve with traditional methods. researchgate.net This approach is environmentally benign and offers high step economy. nih.gov
A sophisticated strategy for controlling regioselectivity in catalysis involves the use of noncovalent interactions. nih.govresearchgate.net By designing catalysts that can form specific, noncovalent interactions (such as hydrogen bonds, ion-pairing, or CH-π interactions) with the substrate, it is possible to direct the reaction to a particular position on the aromatic ring. nih.govnih.govacs.org
This approach mimics the principles of enzyme catalysis, where weak, concerted interactions collectively influence the substrate's orientation and reactivity. researchgate.netnih.gov For example, a catalyst can be designed with a directing group that noncovalently binds to a functional group on the substrate, thereby positioning the catalytic center for a site-selective C-H activation. nih.gov This strategy has been successfully employed to achieve meta- and para-selective functionalization of arenes, offering a high degree of control over the product's isomeric purity. nih.gov The rational design of these catalysts, often aided by computational modeling, is a frontier in achieving highly selective organic transformations. nih.govacs.org
Catalytic Hydroarylation of Alkenes
Reaction Engineering and Process Optimization
Achieving high purity of this compound is a critical aspect of its production, primarily revolving around the effective control of isomeric impurities. The close boiling points of xylene isomers make their separation by simple fractional distillation challenging and energy-intensive. researchgate.net
A key industrial strategy involves selective isopropylation followed by dealkylation. In this process, a mixed xylene feed is first alkylated. Due to differences in reactivity and steric hindrance, the isomers are alkylated at different rates. The resulting mixture of isopropyl-xylenes can then be more easily separated from the unreacted xylenes (B1142099). Subsequently, the purified isopropyl-xylene fraction can undergo deisopropylation to yield m-xylene of high purity (greater than 95%). This method has proven to be a commercially viable and robust process for m-xylene purification.
Process optimization also involves fine-tuning reaction conditions to maximize the formation of the desired isomer while minimizing side reactions. This includes optimizing temperature, pressure, feed ratios, and catalyst selection. researchgate.net For instance, operating at partial conversion is a deliberate strategy to enhance the purity of the 5-IPMX product by limiting the formation of other isomers and polyalkylated species.
Advanced separation techniques are also being explored. For example, metal-organic frameworks (MOFs) with tailored pore structures and binding sites are being investigated for their potential to selectively adsorb and separate xylene isomers based on subtle differences in their molecular shape and electronic properties. nih.gov
Below is a table summarizing key research findings related to isomer control and purity enhancement:
| Strategy | Key Findings | Reference(s) |
| Selective Isopropylation/Dealkylation | Enables production of >95% pure m-xylene from mixed feeds by selectively alkylating and then dealkylating. | |
| Partial Conversion | Limiting conversion to ~50% maximizes the purity of 5-IPMX by reducing the formation of isomers and polyalkylated byproducts. | |
| Catalyst Modification | Zeolite catalysts modified with metals (e.g., Pt, Mg) or through silylation can improve selectivity towards specific isomers and enhance catalyst stability. | academie-sciences.frresearchgate.netresearchgate.net |
| Advanced Separation | Metal-Organic Frameworks (MOFs) show promise for the selective adsorption and separation of xylene isomers due to their tunable pore structures. | nih.gov |
| Process Condition Optimization | Careful control of temperature, pressure, and reactant ratios is crucial for maximizing the yield of the desired isomer and minimizing side reactions. | researchgate.net |
Influence of Reaction Conditions on Conversion and Selectivity
The synthesis of this compound, primarily achieved through the alkylation of m-xylene, is highly sensitive to reaction conditions. These parameters critically determine the conversion of reactants and, more importantly, the selectivity towards the desired this compound isomer over other potential byproducts. Key factors influencing these outcomes include the choice of catalyst, reaction temperature, reactant concentrations, and reaction time.
Catalyst Influence
The catalyst is a cornerstone of the alkylation process, directing the electrophilic aromatic substitution of the isopropyl group onto the m-xylene ring. Aluminum chloride (AlCl₃) is a conventional catalyst for this Friedel-Crafts reaction. Its effectiveness lies in its ability to facilitate the formation of the isopropyl carbocation from an isopropylating agent. However, selectivity is a significant challenge, as other isomers like 4-isopropyl-m-xylene can also be formed. google.com
To enhance selectivity, solid acid catalysts are frequently employed. Zeolites, such as ZSM-5, and clay-supported catalysts offer shape-selective properties that can favor the formation of a specific isomer. scialert.netacs.org For instance, a study using 20% w/w cesium-substituted dodecatungstophosphoric acid (Cs₂.₅H₀.₅PW₁₂O₄₀) supported on K-10 clay demonstrated high selectivity. acs.org The acidic function and the pore structure of these catalysts are crucial; for example, in related xylene isomerizations, the acid strength and the Si/Al ratio of zeolites were found to directly impact conversion and selectivity. scialert.netresearchgate.net The use of specific zeolites can also minimize competing reactions like disproportionation. scialert.net
Effect of Temperature
Reaction temperature has a dual effect on the synthesis. In processes using aluminum chloride, the temperature is typically maintained between 60°C and 100°C, with a preferred range of 70-90°C. Within this range, an increase in temperature generally leads to a higher reaction rate and greater conversion. sci-hub.se However, excessively high temperatures can negatively impact selectivity by promoting the formation of undesired isomers and byproducts.
In systems using solid acid catalysts like modified clays, reactions have been successfully conducted at higher temperatures of 160-190°C, achieving both high conversion and selectivity. acs.org In the gas-phase isomerization of m-xylene over zeolite catalysts, a related process, it was observed that while conversion increased with temperature, the selectivity towards the desired p-xylene isomer decreased. scialert.net This trade-off between conversion and selectivity is a common theme in catalytic aromatic alkylations.
Reactant Concentration and Ratios
The molar ratio of the reactants—m-xylene and the isopropylating agent (e.g., propylene, isopropyl alcohol)—is a critical parameter for controlling the extent of reaction and product purity. google.com To maximize the purity of this compound, it is often preferable to operate at a partial conversion of about 50%. This is achieved by using a limited amount of the isopropylating agent, typically around 0.5 moles per mole of the xylene feed. google.com Pushing for higher conversion rates by increasing the concentration of the alkylating agent can lead to lower purity due to the formation of multiple isomers and poly-alkylated products.
Reaction Time and Heat Soaking
The duration of the reaction, including any subsequent "heat soaking" period, also influences the final product distribution. For alkylations catalyzed by aluminum chloride, a reaction time of 15 to 45 minutes is typical, often followed by a heat-soaking period of 30 minutes to one hour at the reaction temperature. This additional time helps to complete the reaction and can improve selectivity by allowing for the isomerization of less stable products into the desired isomer. However, careful control of contact time is essential, especially in continuous processes, to prevent undesirable side reactions. google.com
The following tables summarize the influence of various reaction conditions on the synthesis of isopropyl-xylenes based on findings from different catalytic systems.
Table 1: Influence of Catalyst and Temperature on Isopropyl Xylene Synthesis
| Catalyst | Alkylating Agent | Temperature | Conversion | Selectivity | Reference |
| Aluminum Chloride | Propylene | 70-90°C | ~50% (Preferred) | >95% Purity (at ~50% conversion) | |
| 20% w/w Cs-DTP/K-10 Clay | Isopropyl Alcohol | 160-190°C | 98% (IPA) | Up to 95% (desired product) | acs.org |
| Ga and/or Pt over ZSM-5 | Not specified (Isomerization) | Not specified | High Activity | High for p-xylene vs o-xylene | researchgate.net |
Table 2: Summary of Optimized Alkylation Parameters for High Purity m-Xylene Production
| Parameter | Condition/Detail | Notes | Reference |
| Feedstock | m-xylene/p-xylene mixture | m-xylene 50-90% | |
| Catalyst | Aluminum chloride, ~1 wt% | Catalyst is destroyed post-alkylation. | |
| Isopropylating Agent | Propylene, ~0.5 mole per mole of feed | Less than 0.75 mol per mol is crucial. | google.com |
| Alkylation Temperature | 70-90°C | Balances reaction rate and selectivity. | |
| Alkylation Time | 15-45 min + 30-60 min heat soak | Heat soak improves selectivity. | |
| Target Conversion | ~50% | Higher conversion leads to lower purity. |
Reaction Mechanisms and Chemical Reactivity of 5 Isopropyl M Xylene
Fundamental Reaction Pathways
The reactivity of 5-isopropyl-m-xylene is characterized by several key chemical transformations, including oxidation, reduction, aromatic substitution, and coupling reactions.
Oxidation Reactions and Product Characterization
The oxidation of this compound can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) under acidic or neutral conditions. These reactions typically target the alkyl substituents on the benzene (B151609) ring, converting them into more oxidized functional groups. For instance, oxidation can yield carboxylic acids, such as 3,5-dimethylbenzoic acid, and ketones. In some cases, the reaction can lead to the formation of hydroperoxides, which are valuable in various industrial applications. Under specific conditions, such as with certain microbial strains, m-xylene (B151644) can be completely mineralized to carbon dioxide. nih.gov
Table 1: Oxidation of this compound
| Oxidizing Agent | Conditions | Major Products |
|---|---|---|
| Potassium Permanganate (KMnO4) | Acidic | 3,5-Dimethylbenzoic Acid |
Reduction Reactions and Product Characterization
Reduction of the aromatic ring of this compound can be accomplished through catalytic hydrogenation. This process typically involves hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures. The reaction results in the saturation of the benzene ring, yielding the corresponding cycloalkane, 5-isopropyl-1,3-dimethylcyclohexane.
Table 2: Reduction of this compound
| Reagent | Catalyst | Conditions | Product |
|---|
Aromatic Substitution Reactions
As an aromatic compound, this compound readily undergoes electrophilic aromatic substitution reactions. The isopropyl and methyl groups are activating and ortho-, para-directing. However, the substitution pattern is influenced by steric hindrance from the bulky isopropyl group.
Common substitution reactions include:
Halogenation: Reaction with halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst leads to the formation of halogenated derivatives.
Nitration: Treatment with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) introduces a nitro group onto the aromatic ring. Given the directing effects of the alkyl groups, the major products are expected to be 2-nitro-5-isopropyl-m-xylene and 4-nitro-5-isopropyl-m-xylene.
Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid like aluminum chloride (AlCl3), introduce an alkyl or acyl group, respectively, to the aromatic ring. researchgate.netmasterorganicchemistry.com The isopropylation of m-xylene, for instance, can yield a mixture of isomers, including 4- and 2-isopropyl-m-xylene, with the this compound isomer being a minor product under certain conditions. researchgate.net
Table 3: Aromatic Substitution of this compound
| Reaction | Reagents | Product Type |
|---|---|---|
| Halogenation | Cl2 or Br2, Lewis Acid | Halogenated derivative |
| Nitration | HNO3, H2SO4 | Nitrated derivative |
| Friedel-Crafts Alkylation | R-X, AlCl3 | Alkylated derivative |
Coupling Reactions (e.g., Gomberg Reaction)
This compound can participate in coupling reactions to form biaryl compounds. An example is the Gomberg-Bachmann reaction, which involves the treatment of an aromatic compound with a diazonium salt. wikipedia.orgslideshare.net In a specific instance, the reaction of this compound with diazotized aniline (B41778) results in a mixture of 3,5-dimethyl-4-phenylisopropylbenzene and 3,5-dimethyl-2-phenylisopropylbenzene.
Isomerization Kinetics and Mechanisms
The isomerization of xylenes (B1142099) and their derivatives is a crucial industrial process, often catalyzed by acidic materials. researchgate.netscialert.net These reactions typically proceed through carbocationic intermediates.
Intramolecular Methyl Shift Pathways in Benzenium-Ion Intermediates
The isomerization of xylenes, including this compound, over acid catalysts is understood to occur via an intramolecular mechanism involving a 1,2-methyl shift in a benzenium-ion intermediate. researchgate.netuct.ac.za This process begins with the protonation of the aromatic ring by an acid catalyst to form a benzenium ion (also known as an arenium ion or σ-complex). libretexts.orgresearchgate.net This intermediate is a cyclohexadienyl cation. nih.gov
The formation of these benzenium ion intermediates can be studied in superacid media, where they are long-lived enough for characterization. nih.gov The isomerization process is a key aspect of producing specific xylene isomers, such as p-xylene (B151628), which is a valuable commodity chemical. scialert.net
Intermolecular Pathways: Disproportionation and Transalkylation
The isomerization and transformation of alkylaromatic compounds like this compound are complex processes that can proceed through various mechanistic routes. Beyond intramolecular methyl shifts, intermolecular pathways involving disproportionation and transalkylation play a significant role, particularly under catalytic conditions. researchgate.net These reactions involve the transfer of alkyl groups between aromatic molecules and are heavily influenced by the catalyst properties and reaction conditions. wits.ac.za
Disproportionation is a reaction in which two identical molecules react to form two different products. In the context of xylenes, disproportionation catalyzed by Brønsted acid sites on zeolites can lead to the formation of toluene (B28343) and trimethylbenzenes. osti.govcsic.es For instance, two molecules of a xylene isomer can react, with one molecule losing a methyl group to become toluene and the other gaining it to become a trimethylbenzene. This bimolecular mechanism is favored in zeolites with a high density of strong acid sites. osti.govcsic.es Similarly, this compound can undergo disproportionation, leading to a mixture of less and more alkylated aromatic compounds.
Transalkylation is a reaction where an alkyl group is transferred from one aromatic molecule to another. This process is crucial in industrial applications for producing specific, high-demand isomers. nefthim.com For example, the isopropyl group from this compound can be transferred to another aromatic hydrocarbon, such as benzene, in a process known as deisopropylation. This specific transalkylation reaction, catalyzed by aluminum chloride, yields m-xylene and cumene (B47948) (isopropylbenzene). google.com
This reversibility means that at lower temperatures, disproportionation is often favored, while at higher temperatures, transalkylation can become the dominant reaction pathway. wits.ac.za The mechanism for these reactions on solid acid catalysts often involves the formation of bulky diphenylmethane-type intermediates. researchgate.netcsic.es The ability of the catalyst's pore structure to accommodate these intermediates is a critical factor determining whether the intermolecular pathway is viable. researchgate.net
Influence of Catalyst Properties on Isomerization Selectivity
The selectivity of isomerization reactions involving this compound is profoundly influenced by the properties of the catalyst used, particularly in the case of solid acid catalysts like zeolites. osti.gov Key characteristics such as acidity, pore structure, and diffusional properties dictate the dominant reaction pathway and the resulting product distribution. researchgate.netosti.gov
The catalytic activity and selectivity of zeolites in xylene isomerization are strongly tied to their acidic properties and porous architecture. scialert.net
Acidity: Both the strength and concentration of acid sites are crucial. Brønsted acid sites are responsible for catalyzing isomerization, disproportionation, and dealkylation reactions. researchgate.netcsic.es
High Acid Site Density: Zeolites with a lower silica-to-alumina (Si/Al) ratio possess a higher concentration of Brønsted acid sites. csic.es This high density of adjacent acid sites favors bimolecular mechanisms like disproportionation and transalkylation over the unimolecular isomerization pathway. osti.govcsic.es
Acid Strength: The strength of the acid sites can determine the reaction outcome. Very strong acid sites can lead to rapid transformation of reaction intermediates into coke, deactivating the catalyst. researchgate.net Conversely, catalysts with only weak acid sites may predominantly favor the intermolecular mechanism. researchgate.net Modification of zeolites, for example with phosphorus, can reduce the number and strength of acid sites, thereby suppressing unwanted side reactions and enhancing selectivity towards a desired product like p-xylene. mdpi.com
Pore Size: The dimensions of the zeolite's channels and cavities impose steric constraints that influence which reactions can occur.
Medium-Pore Zeolites: In medium-pore zeolites like ZSM-5, the confined space within the pores creates steric hindrance. researchgate.netcsic.es This environment inhibits the formation of the bulky diphenylmethane (B89790) intermediates necessary for the intermolecular pathway. researchgate.netcsic.es Consequently, xylene isomerization in ZSM-5 proceeds primarily through an intramolecular mechanism involving methyl shifts. researchgate.net This shape selectivity is a key reason for ZSM-5's effectiveness in producing specific xylene isomers. bcrec.id
The interplay between acidity and pore structure is summarized in the table below.
| Catalyst Property | Effect on Isomerization Selectivity | Favored Mechanism |
| High Acidity (Low Si/Al Ratio) | Increases disproportionation/transalkylation. osti.gov | Bimolecular (Intermolecular) osti.gov |
| Low Acidity (High Si/Al Ratio) | Favors isomerization over disproportionation. | Unimolecular (Intramolecular) |
| Large Pore Size (e.g., BEA, FAU) | Accommodates bulky intermediates, allowing for disproportionation. csic.es | Bimolecular (Intermolecular) csic.es |
| Medium Pore Size (e.g., ZSM-5) | Sterically hinders bulky intermediates, suppressing disproportionation. researchgate.net | Unimolecular (Intramolecular) researchgate.net |
Mass transport limitations within the microporous structure of zeolites can significantly impact the observed reaction rates and selectivity. bcrec.id This phenomenon, known as diffusional resistance, affects the ability of reactant and product molecules to move into and out of the catalyst's active sites. bcrec.id
The effectiveness factor (η) is a measure of how significantly diffusion limitations reduce the catalytic reaction rate. An effectiveness factor close to unity indicates negligible diffusional resistance, while a value less than 0.1 suggests severe diffusion limitations. researchgate.net
For xylene isomers, diffusivity within a zeolite like ZSM-5 varies with molecular size and shape. researchgate.net Generally, p-xylene, being the most compact isomer, diffuses fastest, while the bulkier m-xylene and o-xylene (B151617) isomers experience greater diffusional resistance. csic.esresearchgate.net Studies on xylene transformations over ZSM-5 have shown that the effectiveness factor for m-xylene can be less than 0.1, indicating high diffusional resistance. researchgate.net In contrast, the effectiveness factor for p-xylene is often close to unity. researchgate.net
This difference in diffusivity has important consequences for selectivity. The slower diffusion of m-xylene and o-xylene means they have a longer residence time within the zeolite pores, which can lead to further reactions and potentially lower the selectivity for these isomers. csic.es Conversely, the rapid diffusion of p-xylene allows it to exit the catalyst quickly once formed, preserving its yield. researchgate.net Therefore, increasing the diffusion resistance within a catalyst can enhance its shape selectivity for the smallest, most easily diffusible product, such as p-xylene. researchgate.netresearchgate.net
| Isomer | Relative Molecular Size | Diffusivity in ZSM-5 | Effectiveness Factor (η) in ZSM-5 | Implication |
| p-Xylene | Smallest | Highest | ~1 researchgate.net | Negligible diffusional resistance researchgate.net |
| o-Xylene | Intermediate | Intermediate | 0.35 - 0.45 researchgate.net | Moderate diffusional resistance researchgate.net |
| m-Xylene | Largest | Lowest | < 0.1 researchgate.net | High diffusional resistance researchgate.net |
Zeolite Acidity and Pore Size Effects
Gas-Phase Reactions and Atmospheric Chemistry
Aromatic hydrocarbons, including this compound, are released into the atmosphere from various sources. Their subsequent gas-phase reactions are a key aspect of atmospheric chemistry, contributing to the formation of secondary pollutants like ozone and secondary organic aerosols (SOA). copernicus.orgresearchgate.net
Hydroxyl Radical Initiated Oxidation Mechanisms
In the atmosphere, the dominant degradation pathway for aromatic compounds like xylenes is initiated by reaction with the hydroxyl (OH) radical during the daytime. copernicus.orgrsc.org The oxidation of m-xylene, and by extension this compound, is a complex, multi-step process.
The primary initiation step involves the electrophilic addition of the OH radical to the aromatic ring, forming an OH-adduct. acs.orgnih.gov For m-xylene, the OH radical predominantly adds to the C2 and C4 positions of the ring. acs.org
Once formed, this unstable OH-adduct rapidly reacts with atmospheric oxygen (O₂). This can proceed via two main pathways:
H-atom abstraction: O₂ can abstract a hydrogen atom from the hydroxyl group of the adduct, leading to the formation of substituted phenols (dimethylphenols in the case of m-xylene). acs.org
O₂ addition: O₂ can add to the ring, forming a bicyclic peroxy radical. acs.orgnih.gov This radical can undergo further reactions, including isomerization and reactions with nitrogen oxides (NOx) or hydroperoxy radicals (HO₂), leading to the fragmentation of the aromatic ring and the formation of various oxygenated products. acs.orgnih.gov
Reaction Kinetics and Product Yields in Atmospheric Oxidation
The kinetics of the initial reaction between the OH radical and the aromatic compound determine the atmospheric lifetime of the compound. The subsequent reactions of the intermediates determine the yields of various secondary products.
Theoretical and experimental studies on m-xylene provide insight into the likely products of this compound oxidation. acs.org The fragmentation of the aromatic ring following OH-initiated oxidation leads to the formation of smaller, oxygenated volatile organic compounds. Key products identified from m-xylene oxidation include glyoxal (B1671930) and methylglyoxal. acs.org
The yields of these products are influenced by environmental conditions, particularly the concentration of nitrogen oxides (NOx). copernicus.org Under low-NOx conditions, the reaction pathways favor the formation of products that can lead to a higher yield of secondary organic aerosol (SOA). copernicus.org For m-xylene, SOA yields have been observed to be substantially higher under low-NOx conditions compared to high-NOx conditions. copernicus.org
| Parent Hydrocarbon | NOx Condition | SOA Yield (%) | Major Products |
| m-Xylene | High-NOx | 15.0 ± 1.2 copernicus.org | Glyoxal, Methylglyoxal acs.org |
| m-Xylene | Low-NOx | 36.7 ± 2.6 copernicus.org | Higher molecular weight oxygenated compounds |
These findings indicate that the atmospheric oxidation of this compound contributes to the formation of both gaseous pollutants and particulate matter, with the specific product distribution being highly dependent on the chemical environment.
Theoretical and Computational Chemistry of 5 Isopropyl M Xylene
Quantum Mechanical Studies of Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic chemical properties of 5-isopropyl-m-xylene. These methods model the behavior of electrons and nuclei to predict molecular properties and reactivity.
Electronic Structure and Energetics of Reaction Pathways
Quantum chemical calculations, such as those using Density Functional Theory (DFT) methods like M06-2X and ROCBS-QB3, are employed to investigate the electronic structure of this compound and the energetics of its various reaction pathways. acs.orgmdpi.com For instance, in the context of atmospheric oxidation initiated by hydroxyl (OH) radicals, calculations show that the reaction is dominated by OH addition to the aromatic ring. acs.org The specific positions of addition and the relative energies of the resulting adducts can be determined, providing a detailed map of the initial steps of oxidation. acs.org
Computational studies on related aromatic compounds, such as the pyrolysis of isopropyl acetate (B1210297), utilize methods like the CBS-QB3 composite method to achieve high accuracy in determining reaction energies and energy barriers. nih.govuhasselt.be These studies help in understanding the stability of intermediates and the thermodynamic favorability of different reaction channels. nih.govuhasselt.be The analysis of natural bond orbitals (NBO) can also offer insights into the charge distribution and bonding characteristics of the molecule and its reaction intermediates. nih.gov
Table 1: Calculated Thermodynamic Parameters for a Related Pyrolysis Reaction
| Reaction Pathway | ΔH (kcal mol⁻¹) | ΔG (kcal mol⁻¹) |
| Isopropyl acetate → Propene + Acetic acid | 11.73 | Positive (endoergic) |
| Isopropyl propionate (B1217596) → Propene + Propionic acid | 11.57 | Negative (exergonic) |
| Isopropyl glycolate (B3277807) → Propene + Glycolic acid | 11.54 | Negative (exergonic) |
| Isopropyl bromoacetate (B1195939) → Propene + Bromoacetic acid | 10.70 | Negative (exergonic) |
Data adapted from computational studies on isopropyl acetate derivatives, illustrating the use of quantum mechanics to determine reaction thermodynamics. nih.govuhasselt.be
Transition State Theory and Reaction Kinetics Calculations
Transition State Theory (TST) is a cornerstone for calculating the rates of chemical reactions. uhasselt.benist.gov In conjunction with quantum mechanical energy calculations, TST allows for the determination of rate constants for various reaction pathways. nih.govuhasselt.be For the atmospheric oxidation of m-xylene (B151644), TST and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are used to calculate reaction kinetics, exploring the effects of pressure and temperature on the reaction rates. acs.org
These calculations involve identifying the transition state structures, which are the highest energy points along the reaction coordinate. nih.gov The properties of these transition states, such as their geometry and vibrational frequencies, are crucial for determining the reaction rate. nih.govuhasselt.be For instance, in the pyrolysis of esters, a six-membered cyclic transition state is often identified. nih.govuhasselt.be Intrinsic Reaction Coordinate (IRC) calculations are also performed to ensure that the identified transition state correctly connects the reactants and products. nih.govuhasselt.be
Molecular Modeling of Catalytic Processes
Molecular modeling is an indispensable tool for studying the catalytic conversion of this compound, particularly within the confined spaces of zeolite catalysts. These models provide a microscopic view of how the catalyst structure influences the reaction.
Adsorption and Proton Transfer Mechanisms in Zeolites
The catalytic activity of zeolites is intimately linked to the adsorption of reactant molecules and the subsequent proton transfer from the acidic sites of the zeolite to the molecule. Molecular simulations, such as Grand Canonical Monte Carlo (GCMC), can predict the adsorption behavior of xylene isomers in different types of zeolites, like NaY and KY faujasites. materialsdesign.com These simulations reveal the preferred adsorption sites and the energetics of adsorption, which are influenced by both steric and energetic factors. materialsdesign.com
The mechanism of proton transfer, a key step in many acid-catalyzed reactions, can also be investigated. mdpi.com In zeolites, protons from Brønsted acid sites (Si(OH)Al groups) can protonate the aromatic ring of this compound, forming a benzenium ion intermediate. researchgate.net The mobility of these protons and the stability of the resulting carbocationic intermediates are critical for the subsequent isomerization or disproportionation reactions. mdpi.comresearchgate.net
Shape Selectivity and Diffusion Limitations Modeling
Zeolites are known for their shape-selective properties, which arise from their well-defined microporous structures. nih.gov Molecular modeling can elucidate how the pore dimensions of a zeolite influence the diffusion of different xylene isomers. rsc.orgupv.es For example, in HZSM-5, the diffusion of bulkier isomers like o-xylene (B151617) and m-xylene is more restricted than that of the smaller p-xylene (B151628), leading to a higher selectivity for the para isomer in certain reactions. nih.govrsc.org
Molecular dynamics (MD) simulations can be used to study the diffusion of molecules within the zeolite channels, providing insights into diffusion coefficients and potential energy barriers for diffusion. begellhouse.com These simulations have shown that in zeolites with multiple pore systems, like ITQ-22, the diffusion of different isomers can be confined to specific channel types. upv.es Understanding these diffusion limitations is crucial for designing catalysts with enhanced selectivity for desired products. nih.gov
Investigation of Intermediate Species and Adducts
Computational chemistry plays a vital role in identifying and characterizing the transient intermediate species and adducts that are formed during the reactions of this compound. These species are often difficult to detect experimentally due to their short lifetimes.
In the context of atmospheric chemistry, quantum mechanical calculations have been used to study the adducts formed from the reaction of OH radicals with related compounds like p-cymene. rsc.org These studies predict the formation of multiple adduct isomers, including those where the OH group adds to the ipso- or ortho-positions of the alkyl substituents. rsc.org The calculations also provide information on the subsequent reactions of these adducts, such as dealkylation. rsc.org
Within zeolite catalysts, the primary intermediates in xylene isomerization are benzenium ions, formed by the protonation of the aromatic ring. researchgate.net The structure and stability of these carbocationic intermediates can be modeled computationally. Furthermore, the potential for the formation of bulkier bimolecular intermediates, which can lead to disproportionation reactions, can be assessed based on the spatial constraints imposed by the zeolite pores. researchgate.net
Silylium-Arene Adducts: Structure and Bonding
Solvent-coordinated [Me₃Si·arene]⁺[B(C₆F₅)₄]⁻ salts have been synthesized and characterized for a range of arenes, including m-xylene and isopropylbenzene. cdnsciencepub.comrsc.orgresearchgate.net X-ray crystallographic analyses of these adducts consistently reveal that the arene moiety is non-planar. cdnsciencepub.comrsc.orgresearchgate.net This distortion from planarity is a key indicator of the interaction between the silylium (B1239981) ion and the π-system of the aromatic ring.
The bonding in these adducts is characterized by a significant charge transfer from the arene to the silylium ion, which can be viewed as the arene acting as a π-donor. cdnsciencepub.com This interaction leads to the formation of what can be described as silyl-substituted arenium ions. The stability and structure of these adducts are influenced by the substitution pattern on the benzene (B151609) ring. Alkyl groups, such as the methyl and isopropyl groups in this compound, are electron-donating and thus enhance the π-basicity of the arene, leading to a stronger interaction with the electrophilic silylium ion.
Theoretical calculations on various [Me₃Si·arene]⁺ adducts show that stabilizing inductive effects play a crucial role. rsc.org The magnitude of these effects, however, varies depending on the number and position of the alkyl substituents on the benzene ring. rsc.org The interaction also involves significant cation-anion interactions in the solid state. cdnsciencepub.comrsc.orgresearchgate.net
Table 1: Representative Structural Features of Silylium-Arene Adducts (Analogous Systems)
| Arene in Adduct | Arene Geometry | Key Interaction Feature | Reference |
| m-Xylene | Non-planar | π-donation to silylium ion | cdnsciencepub.comrsc.orgresearchgate.net |
| Isopropylbenzene | Non-planar | Formation of silyl-substituted arenium ion character | cdnsciencepub.comrsc.orgresearchgate.net |
| Toluene (B28343) | Non-planar | Significant cation-anion interaction | cdnsciencepub.comrsc.orgresearchgate.net |
| Benzene | Non-planar | Charge transfer from arene to silylium ion | cdnsciencepub.comrsc.orgresearchgate.net |
Computational Approaches for Inductive Effects
Computational chemistry offers powerful tools to dissect and quantify the electronic effects of substituents on an aromatic ring, such as the inductive and resonance effects of the isopropyl and methyl groups in this compound. These methods provide a deeper understanding of the molecule's reactivity and electronic distribution.
One of the fundamental approaches involves the use of molecular orbital (MO) theory. Semi-empirical methods based on MO theory, combined with configuration interaction, have been used to examine the excited states of substituted benzenes and the influence of substituents. aip.org More advanced and widely used methods today include Density Functional Theory (DFT). DFT calculations allow for the optimization of molecular geometries and the calculation of various electronic properties. beilstein-journals.org
To specifically analyze substituent effects, several computational strategies are employed:
Energy Decomposition Analysis (EDA): This method, often used in conjunction with Kohn-Sham Molecular Orbital (KS-MO) theory, allows for the partitioning of the total interaction energy between a substituent and the benzene ring into distinct components, such as electrostatic, Pauli repulsion, and orbital interaction terms. This helps to quantify the separate contributions of inductive and resonance effects.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the electron density in terms of localized bonds and lone pairs. It can reveal changes in orbital hybridization and electron population upon substitution, providing insights into the electronic perturbations caused by the substituents. aip.org
Effective Atomic Orbitals (eff-AOs): A more recent approach uses the occupations of effective atomic orbitals to derive accurate descriptors for inductive (ℱ) and resonance (ℛ) effects. This method has shown that the inductive effect is well-captured by the shift in occupation of eff-AOs in the C-C bonding framework at the meta position, while the resonance effect correlates with shifts in the 2pz-type eff-AOs at the ortho and para positions. rsc.org
For this compound, the two methyl groups and the isopropyl group are all considered electron-donating through the inductive effect. The inductive effect is the polarization of the sigma (σ) bonds, where the alkyl groups push electron density towards the aromatic ring. This increases the electron density on the ring, particularly at the ortho and para positions relative to each substituent, making the molecule more susceptible to electrophilic attack. Computational methods can precisely map the resulting electron density distribution and quantify the stabilization of charged intermediates, such as in electrophilic aromatic substitution.
Table 2: Computational Methods for Analyzing Substituent Effects
| Computational Method | Information Provided | Application to this compound |
| Density Functional Theory (DFT) | Optimized geometry, electronic energy, orbital energies | Provides the fundamental electronic structure and properties. |
| Energy Decomposition Analysis (EDA) | Quantitative separation of inductive and resonance effects | Can quantify the electron-donating strength of the isopropyl and methyl groups. |
| Natural Bond Orbital (NBO) Analysis | Changes in orbital hybridization and electron population | Can show how the C-C and C-H bonds are polarized by the alkyl substituents. |
| Effective Atomic Orbitals (eff-AOs) | Descriptors for inductive and resonance effects | Can provide specific numerical values for the inductive and resonance contributions of the substituents. rsc.org |
These computational approaches are essential for a detailed, quantitative understanding of the electronic landscape of this compound, which governs its chemical behavior and reactivity.
Environmental Chemistry and Degradation Studies of 5 Isopropyl M Xylene
Aerobic Biodegradation Pathways
Under aerobic conditions, microorganisms play a crucial role in the breakdown of 5-isopropyl-m-xylene. This process involves the enzymatic transformation of the compound into less complex and often less toxic substances.
Microbial Transformation Mechanisms (e.g., Sphingomonas yanoikutae, Pseudomonas putida)
Various bacterial strains have been identified with the ability to degrade aromatic hydrocarbons like xylene isomers. For instance, Pseudomonas putida mt-2 is a well-studied bacterium that can metabolize m-xylene (B151644) using enzymes encoded by the TOL plasmid pWW0. nih.govnih.gov This plasmid contains the genetic information for the xyl operons, which are responsible for the breakdown of m-xylene and other related aromatic compounds. nih.govnih.gov The degradation process in Pseudomonas putida involves a multi-step pathway that ultimately converts the aromatic ring into intermediates that can enter central metabolic pathways. nih.govresearchgate.net
While direct studies on Sphingomonas yanoikutae and its specific mechanisms for this compound degradation are not extensively detailed in the provided search results, the genus Sphingomonas is known for its diverse metabolic capabilities, including the degradation of various aromatic compounds. gavinpublishers.com
Enzyme Systems Involved in Aerobic Degradation
The aerobic breakdown of aromatic hydrocarbons like m-xylene is initiated by oxygenase enzymes. researchgate.net These enzymes introduce oxygen atoms into the aromatic ring, making it susceptible to further degradation. In Pseudomonas putida, the initial attack on m-xylene is catalyzed by xylene monooxygenase, an enzyme encoded by the xylA or xylM gene. researchgate.net This is followed by a series of enzymatic reactions that lead to the formation of catechol derivatives. researchgate.net Specifically, the degradation of m-xylene can produce 3-methylcatechol. researchgate.net
These catechols are then subject to ring cleavage by dioxygenase enzymes, which breaks open the aromatic ring. researchgate.netnih.gov The resulting aliphatic acids are further metabolized through pathways like the β-ketoadipate pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. researchgate.net
Anaerobic Biodegradation Pathways
In the absence of oxygen, the biodegradation of this compound proceeds through different enzymatic strategies. Anaerobic degradation is generally slower than aerobic processes but is a critical mechanism in anoxic environments such as contaminated aquifers and sediments. gavinpublishers.com
Enzyme-Mediated Degradation Routes (e.g., Alkyl-/Arylalkylsuccinate Synthases, β-Oxidation)
A key initial step in the anaerobic degradation of many alkylbenzenes, including m-xylene, is the addition of the hydrocarbon to a fumarate (B1241708) molecule. d-nb.infocsic.eskarger.comgeomar.de This reaction is catalyzed by a class of enzymes known as alkyl-/arylalkylsuccinate synthases, which are glycyl radical enzymes. d-nb.infocsic.eskarger.comgeomar.de Specifically, for toluene (B28343) and likely for m-xylene, the enzyme benzylsuccinate synthase (BSS) is involved. d-nb.infocsic.es This initial activation step is crucial as it transforms the chemically stable hydrocarbon into a more reactive compound. d-nb.infocsic.es
Following the formation of the succinate (B1194679) adduct, the degradation proceeds through a modified β-oxidation pathway. csic.es This series of enzymatic reactions involves the stepwise oxidation and cleavage of the alkyl side chain, ultimately leading to the formation of benzoyl-CoA or a substituted derivative. unlp.edu.ar From there, the aromatic ring can be dearomatized and cleaved, feeding into central metabolism. Denitrifying bacteria have been shown to be capable of degrading m-xylene anaerobically. nih.govnih.gov
Atmospheric Degradation Processes
In the atmosphere, this compound is subject to degradation primarily through photochemical reactions. These processes are initiated by sunlight and involve highly reactive chemical species present in the troposphere.
Photochemical Oxidation Kinetics and Byproduct Formation
The primary atmospheric degradation pathway for this compound is its reaction with hydroxyl radicals (•OH). researchgate.netresearchgate.net These radicals are highly reactive and are formed in the atmosphere through photochemical processes. The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound. For m-xylene, the reaction rate constant with •OH radicals is significant, leading to a relatively short atmospheric lifetime. researchgate.netresearchgate.net
The oxidation of aromatic hydrocarbons like m-xylene in the presence of nitrogen oxides (NOx) can lead to the formation of secondary organic aerosol (SOA). copernicus.org The reaction with •OH radicals can lead to the formation of various oxygenated byproducts. copernicus.orgmst.dk The specific byproducts formed and their yields can be influenced by factors such as the concentration of NOx. copernicus.org The photochemical oxidation of m-xylene contributes to the formation of tropospheric ozone. mst.dk
| Degradation Pathway | Key Process | Enzymes/Reactants | Environment |
| Aerobic Biodegradation | Microbial Transformation | Xylene monooxygenase, Catechol dioxygenase | Oxygen-rich environments (e.g., surface soil, aerated water) |
| Anaerobic Biodegradation | Fumarate Addition and β-Oxidation | Alkyl-/Arylalkylsuccinate synthases | Oxygen-depleted environments (e.g., groundwater, sediments) |
| Atmospheric Degradation | Photochemical Oxidation | Hydroxyl radicals (•OH) | Troposphere |
Environmental Distribution and Fate Models
The environmental distribution and ultimate fate of this compound, an aromatic hydrocarbon, are governed by its distinct physicochemical properties. Fate models for this compound suggest that upon release into the environment, it will predominantly partition to the atmosphere. Its movement and persistence in various environmental compartments such as air, water, soil, and sediment are dictated by processes like volatilization, adsorption, and degradation. Based on models for similar compounds, the vast majority of this compound is expected to be found in the air, with minor amounts distributed in water, soil, and sediment. who.int
Volatilization and Dispersion Mechanisms
Volatilization is a primary mechanism for the environmental distribution of this compound following its release to surface water or soil. epa.govnih.gov This tendency to transition from a liquid or solid phase to a vapor is driven by its relatively high vapor pressure and Henry's Law constant. The Henry's Law constant for the structurally similar m-xylene is approximately 7.18 x 10⁻³ atm-m³/mol, which indicates a strong tendency to partition from water into the air. nih.gov For xylenes (B1142099) in general, volatilization is considered a more rapid and significant process than biodegradation in surface waters. epa.gov The half-life for the evaporation of o-xylene (B151617) from agitated water (1 meter deep) has been estimated to be as short as 39 minutes, illustrating the speed of this process. epa.gov
Once volatilized into the troposphere, this compound is subject to dispersion and atmospheric degradation. The principal degradation pathway in the atmosphere is through reaction with photochemically-produced hydroxyl (•OH) radicals. alberta.ca This oxidation process breaks down the compound, with the atmospheric lifetime for xylenes estimated to be between approximately 0.5 and 2 days. alberta.ca
Table 1: Physicochemical Properties of this compound Relevant to Volatilization This table presents data for this compound and the closely related m-xylene for comparative purposes.
| Property | This compound | m-Xylene | Significance for Volatilization & Dispersion |
| Molecular Formula | C₁₁H₁₆ | C₈H₁₀ | Influences molecular weight and size. |
| Molecular Weight | 148.24 g/mol | 106.16 g/mol | Affects diffusion and transport rates. |
| Boiling Point | 188.8 °C (371.8 °F) | 139.1 °C (282.4 °F) | Temperature at which vapor pressure equals atmospheric pressure; indicates volatility. |
| Vapor Pressure | 100 Pa (0.75 mmHg) at 25°C | 1180 Pa (8.85 mmHg) at 25°C | A higher vapor pressure leads to a higher rate of evaporation. |
| Water Solubility | Low (specific value not available) | 161 mg/L at 25°C wikipedia.org | Low solubility in water promotes partitioning to the atmosphere. |
| Henry's Law Constant | No specific data available | 7.18 x 10⁻³ atm-m³/mol nih.gov | High value indicates a strong tendency for the compound to move from water to air. |
| Log P (Octanol/Water Partition Coefficient) | 3.8 nih.gov | 3.2 inchem.org | Indicates a tendency to partition into organic matter rather than water, but high volatility still dominates fate. |
Data for this compound sourced from Cheméo chemeo.com and PubChem nih.gov, except where noted. Data for m-xylene sourced from PubChem nih.gov, InChem.org inchem.org, and Wikipedia wikipedia.org.
Presence in Environmental Compartments (Air, Water, Soil, Sediments)
While specific environmental monitoring data for this compound is limited, its distribution can be inferred from its physical and chemical properties and by examining data for general xylenes. The dominant fate of xylenes released to the environment is volatilization, leading to the atmosphere being the primary receiving compartment. who.intalberta.ca
Air The atmosphere is the main environmental reservoir for this compound. who.int Releases primarily occur as fugitive emissions from industries where it is used as a solvent or chemical intermediate. nih.gov Like other xylenes, it is expected to exist almost exclusively in the vapor phase in the ambient atmosphere. alberta.ca While specific concentrations are not widely reported, monitoring in urban areas for general xylenes shows typical outdoor air concentrations ranging from 1 to 30 ppb. nih.gov For instance, at a landfill in New York City, the mean concentration of m-/p-xylene (B151628) in the landfill gas was measured at 5.97 parts per billion by volume (ppbv). cdc.gov
Water When released into water, this compound is expected to volatilize rapidly from the surface. who.int Its low water solubility and high Henry's Law constant limit its persistence in the water column of surface bodies. nih.gov However, it can leach into groundwater, particularly from sources like industrial spills or leaking storage tanks. nih.gov In groundwater, where volatilization is hindered, the compound may persist for longer periods. nih.gov Studies of groundwater contaminated with gasoline have reported xylene concentrations as high as 10,000 ppb. nih.gov
Soil If released to land, this compound is expected to volatilize from the soil surface. nih.gov It can also exhibit moderate mobility in soil and may leach towards groundwater. epa.gov Adsorption to soil particles is a possibility, with the extent of adsorption increasing with the organic carbon content of the soil. inchem.org The soil organic carbon-water (B12546825) partition coefficient (Koc) for m-xylene has been measured in the range of 129 to 289, indicating low to moderate adsorption potential. inchem.org
Sediments Due to its high volatility, significant accumulation of this compound in sediments is not expected. who.int However, some portion may adsorb to suspended solids in the water column, which can then settle out as sediment. inchem.org A study in the lower Passaic River found general xylene in only 4 out of 30 sediment samples, with concentrations ranging from 5 to 15 µg/kg (ppb), suggesting that accumulation in sediments is not a primary fate process. nih.gov
Table 2: Summary of Environmental Presence and Behavior of this compound
| Environmental Compartment | Expected Presence & Behavior | Reference Concentrations (for general m/p-Xylene) |
| Air | Primary compartment due to high volatility. who.int Degrades via reaction with hydroxyl radicals. alberta.ca | Urban Air: 1-30 ppb nih.govLandfill Gas: ~5.97 ppbv cdc.gov |
| Water | Low persistence in surface water due to rapid volatilization. who.int Potential for leaching into and persisting in groundwater. nih.gov | Contaminated Groundwater: Up to 10,000 ppb nih.govUncontaminated Groundwater: <0.1 µg/L who.int |
| Soil | Volatilizes from soil surfaces. nih.gov Moderate mobility with potential to leach. epa.gov Adsorption increases with soil organic content. inchem.org | Limited specific data available. |
| Sediments | Low potential for accumulation due to high volatility. who.int Minor partitioning from water to sediment is possible. inchem.org | Contaminated River Sediment: 5-15 µg/kg nih.gov |
Toxicological Research: Mechanistic Insights of 5 Isopropyl M Xylene
Biotransformation Pathways and Metabolite Formation
The metabolism of 5-isopropyl-m-xylene, an alkylbenzene, is a critical determinant of its toxicological profile. The process primarily occurs in the liver and involves a series of enzymatic reactions designed to convert this lipophilic compound into more water-soluble metabolites that can be readily excreted. This biotransformation is generally divided into Phase I and Phase II reactions.
Role of Cytochrome P450 Enzyme System in Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of this compound. These enzymes are monooxygenases that catalyze the oxidation of a wide variety of xenobiotics, including aromatic hydrocarbons. nih.gov For alkylbenzenes like this compound, the CYP450 system facilitates hydroxylation at two primary sites: the alkyl side chains (both the methyl and isopropyl groups) and the aromatic ring itself.
The initial and rate-limiting step is typically the oxidation of one of the alkyl groups. The methyl groups of the xylene moiety and the isopropyl group are all potential targets for hydroxylation. For instance, the metabolism of m-xylene (B151644) is primarily initiated by the methyl hydroxylation catalyzed by CYP2E1. oup.comresearchgate.net This leads to the formation of the corresponding alcohol (e.g., 3-methylbenzyl alcohol from m-xylene), which is then further oxidized to an aldehyde and a carboxylic acid (m-toluic acid). cdc.gov A similar pathway is expected for this compound, where hydroxylation could occur on the methyl groups to form a benzyl (B1604629) alcohol derivative or on the isopropyl group to form a tertiary alcohol. Aromatic hydroxylation, leading to the formation of phenolic metabolites (xylenols), is generally a minor pathway for xylenes (B1142099) but can occur. cdc.gov Several CYP isoforms, including CYP1A2, CYP2B4, and CYP2E1, have been implicated in the metabolism of aromatic hydrocarbons.
Induction of Phase I and Phase II Metabolic Enzymes
Exposure to alkylbenzenes, including xylene isomers, can induce the activity of both Phase I and Phase II metabolic enzymes. nih.gov This induction is an adaptive response that can enhance the clearance of the compound but may also, in some cases, lead to increased production of reactive metabolites.
Studies on mixed xylenes and individual isomers have shown that they are potent inducers of hepatic cytochrome P450 enzymes, particularly those of the CYP2B subfamily, which is characteristic of phenobarbital-type induction. nih.govnih.gov For example, exposure of rats to m-xylene has been shown to increase the concentration of cytochrome P-450 and the activity of NADPH-cytochrome c reductase in the liver. nih.gov This induction accelerates the metabolism of the xylenes themselves and other co-administered compounds. cdc.govnih.gov
Phase II enzymes, which are responsible for conjugating the Phase I metabolites, can also be induced. While xylenes are considered more effective at inducing CYP-dependent enzymes, some studies have shown induction of UDP-glucuronyltransferase (UGT), a key Phase II enzyme, following exposure to m-xylene. nih.govtandfonline.com This enzyme facilitates the conjugation of hydroxylated metabolites with glucuronic acid, increasing their water solubility for excretion. cdc.gov
Table 1: Effects of Xylene Isomer Exposure on Metabolic Enzyme Activity in Rats
| Enzyme System | Effect of Exposure | Key Findings | Reference |
|---|---|---|---|
| Phase I Enzymes | |||
| Cytochrome P-450 | Increased | Toluene (B28343) and xylenes elevated total cytochrome P-450 levels. nih.gov m-Xylene exposure increased hepatic P-450 concentrations. nih.gov | nih.govnih.gov |
| NADPH-cytochrome c reductase | Increased | Induced by benzene (B151609), toluene, and xylenes. nih.gov | nih.gov |
| Aniline (B41778) hydroxylase | Increased | Induced by toluene and xylenes. nih.gov | nih.gov |
| Phase II Enzymes | |||
| UDP-glucuronyltransferase (UGT) | Increased | m-Xylene exposure led to a statistically significant increase in UGT activity. tandfonline.com | tandfonline.com |
| Glutathione S-transferase (GST) | Variable Induction | Xylenes induced GST activity towards 1,2-dichloro-4-nitrobenzene. nih.gov | nih.gov |
This table summarizes findings from studies on xylene isomers, which provide a model for the expected effects of this compound.
Formation of Hydroxylated Metabolites and Conjugates
The metabolism of this compound proceeds through the formation of various hydroxylated intermediates, which are subsequently conjugated for elimination.
Hydroxylation: The initial P450-catalyzed oxidation yields hydroxylated metabolites. Based on the structure of this compound, several primary alcohol and phenol (B47542) metabolites are possible:
Side-chain hydroxylation: Oxidation of a methyl group would produce (5-isopropyl-3-methylphenyl)methanol. Oxidation of the isopropyl group could yield 2-(3,5-dimethylphenyl)propan-2-ol.
Aromatic hydroxylation: The introduction of a hydroxyl group onto the benzene ring would form isopropyl-xylenol isomers, such as 5-isopropyl-m-xylen-2-ol or 5-isopropyl-m-xylen-4-ol. cdc.gov
These initial alcohol metabolites can be further oxidized to aldehydes and then to carboxylic acids. For m-xylene, the predominant urinary metabolite is m-methylhippuric acid, which is formed after the oxidation of a methyl group to a carboxylic acid (m-toluic acid) followed by conjugation with glycine. oup.comcdc.gov A similar fate is anticipated for the carboxylic acid derivatives of this compound.
Conjugation: The hydroxylated metabolites and carboxylic acids formed during Phase I undergo Phase II conjugation reactions to produce highly water-soluble products. The primary conjugation pathways for xylene metabolites are:
Glucuronidation: Phenolic metabolites (xylenols) are conjugated with glucuronic acid by UDP-glucuronyltransferases (UGTs). cdc.gov
Glycine Conjugation: Carboxylic acid metabolites are conjugated with the amino acid glycine. cdc.gov
These conjugated products, such as glucuronides and hippuric acid derivatives, are then readily excreted in the urine. epa.gov
Molecular Interactions and Cellular Mechanisms of Toxicity
The toxic effects of this compound are rooted in its interactions at the molecular and cellular levels. Its physicochemical properties, particularly its lipophilicity, govern its distribution and ability to interact with cellular components.
Interaction with Molecular Targets (Enzymes, Receptors)
As a xenobiotic, this compound and its metabolites can interact with various intracellular molecular targets, including enzymes and receptors. mdpi.com The primary interaction is with the metabolic enzymes themselves, such as the cytochrome P450s. The binding of the substrate to the active site of a CYP enzyme is the first step in its own metabolism.
The metabolites of aromatic hydrocarbons can sometimes be more reactive than the parent compound. For example, the metabolism of benzene by CYP2E1 can lead to the formation of benzoquinone, a reactive species that can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity. nih.gov While this compound is not benzene, the principle that metabolic activation can lead to toxic species is a key concept in toxicology. github.io The interaction of such compounds with nuclear receptors (e.g., CAR, PXR) can mediate the induction of metabolizing enzymes, altering the homeostasis of the cell. tandfonline.commdpi.com
Influence of Lipophilicity on Biological Membrane Penetration
The ability of a compound to exert a biological effect is often dependent on its ability to cross biological membranes to reach its site of action. nih.gov this compound is a lipophilic ("fat-loving") compound, a property that is enhanced by the presence of the isopropyl group in addition to the two methyl groups.
Lipophilicity is a key determinant of a molecule's ability to penetrate the lipid bilayer of cell membranes via passive diffusion. nih.govasm.org Highly lipophilic compounds can more easily partition from the aqueous extracellular environment into the hydrophobic interior of the cell membrane. nih.gov This property facilitates the absorption of this compound following inhalation or dermal contact and its distribution into lipid-rich tissues, such as adipose tissue, the liver, and the central nervous system. oxfordlabchem.comepa.gov
The octanol-water partition coefficient (log K_ow or LogP) is a standard measure of a compound's lipophilicity. A higher LogP value generally correlates with greater membrane permeability for many small molecules. carlroth.com The enhanced lipophilicity of this compound compared to m-xylene suggests it may penetrate biological membranes more effectively.
Table 2: Physicochemical Properties Related to Membrane Penetration
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Significance for Membrane Penetration |
|---|---|---|---|---|
| m-Xylene | C₈H₁₀ | 106.16 | 3.2 nih.gov | Lipophilic, readily absorbed and distributed to fatty tissues. epa.gov |
| This compound | C₁₁H₁₆ | 148.24 | 3.8 nih.gov | Increased molecular weight and lipophilicity (higher LogP) suggest efficient partitioning into and penetration of biological membranes. |
LogP values are from PubChem and represent a standard measure of lipophilicity. Higher values indicate greater lipid solubility.
Proposed Mechanisms for Neurological Effects (e.g., CNS Distribution)
The neurological effects of xylene isomers, including by extension this compound, are primarily attributed to their impact on the central nervous system (CNS). nih.gov Inhalation of xylene vapor can lead to CNS depression, with symptoms such as headache, dizziness, nausea, and vomiting. nih.gov The lipophilic nature of xylene facilitates its distribution into the CNS. researchgate.net
The main mechanism of action is believed to be depression of the central nervous system. nih.gov Studies on m-xylene have shown that it can cause impairments in body balance, manual coordination, and reaction times. cdc.gov While tolerance to some of these effects can develop over a few days of repeated exposure, this tolerance is often lost after a period of non-exposure. cdc.govscbt.com The neurotoxic effects are generally reversible, but chronic exposure to high levels of xylene-containing solvents has been associated with irreversible CNS damage. nih.govscbt.com
Mechanisms of Organ-Specific Effects (e.g., Hepatic, Respiratory)
Hepatic Effects:
Exposure to this compound and other xylene isomers can lead to hepatotoxicity. The liver is the primary site of xylene metabolism, where it is oxidized by cytochrome P450 enzymes. researchgate.netoup.com High levels of exposure can overwhelm the metabolic capacity of the liver, leading to the production of reactive intermediates and subsequent cellular damage. researchgate.net Studies have shown that acute high-level exposure to xylene can induce CYP2E1, an enzyme that can generate oxidative intermediates, potentially leading to necrosis. researchgate.net Elevated liver enzymes have been reported following both oral and inhalation exposures to this compound, indicating potential liver damage.
Respiratory Effects:
Inhalation is a primary route of exposure to this compound. Acute exposure to high concentrations can cause irritation of the nose, throat, and eyes. nepc.gov.au In animal models, acute inhalation has been linked to respiratory distress. In humans, short-term exposure to m-xylene has been shown to cause throat irritation. noaa.gov While the direct mechanisms on the respiratory system are less defined than the neurological effects, irritation is a consistent finding. nepc.gov.au
Biomarkers of Exposure and Effect in Mechanistic Studies
Oxidative Stress Markers (e.g., Malondialdehyde, Superoxide (B77818) Dismutase, Glutathione Peroxidase)
Oxidative stress is a key mechanism implicated in the toxicity of xylene and related compounds. researchgate.netsjweh.fi This is a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. mdpi.com
Malondialdehyde (MDA): MDA is a product of lipid peroxidation and is frequently used as a biomarker of oxidative stress. mdpi.com Increased levels of MDA suggest cellular damage caused by ROS. mdpi.comacademicjournals.org Studies on related solvents have shown that exposure can lead to increased MDA levels, indicating lipid peroxidation. academicjournals.orgresearchgate.net
Superoxide Dismutase (SOD): SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. nih.gov Alterations in SOD activity can indicate exposure to oxidative stressors. Some studies on solvent exposure have reported decreased SOD activity, suggesting a compromised antioxidant defense system. researchgate.net
Glutathione Peroxidase (GPx): GPx is another vital antioxidant enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, protecting cells from oxidative damage. academicjournals.orgnih.gov Changes in GPx activity are indicative of an altered oxidative state. sjweh.fi Studies have shown both increases and decreases in GPx activity following exposure to different chemicals, reflecting the complexity of the cellular response to oxidative stress. academicjournals.orgresearchgate.netsjweh.fi
Table 1: Oxidative Stress Markers in Response to Chemical Exposure This table is for illustrative purposes and synthesizes findings from research on related chemical exposures, as direct data on this compound is limited.
| Biomarker | Typical Finding Upon Exposure | Mechanistic Implication |
|---|---|---|
| Malondialdehyde (MDA) | Increased | Indicates increased lipid peroxidation and cellular damage. mdpi.comacademicjournals.org |
| Superoxide Dismutase (SOD) | Decreased/Altered | Suggests a compromised primary antioxidant defense against superoxide radicals. researchgate.net |
| Glutathione Peroxidase (GPx) | Altered (Increased or Decreased) | Reflects changes in the capacity to neutralize hydrogen peroxide and lipid hydroperoxides. academicjournals.orgsjweh.fi |
Hematological Parameters and Their Mechanistic Basis (e.g., Leukocytosis, Hemoglobin Reduction)
Exposure to aromatic hydrocarbons like xylenes can induce changes in hematological parameters.
Leukocytosis: An increase in the number of white blood cells (leukocytes) has been observed following exposure to cumene (B47948), a structurally related compound. epa.gov This response, known as leukocytosis, can be an indication of an inflammatory response or stress on the body. Some studies on xylene have also suggested a potential for leukocytosis. researchgate.net
Hemoglobin Reduction: A decrease in hemoglobin, the protein in red blood cells that carries oxygen, has been noted in animal studies with xylene and cumene. epa.govresearchgate.net This can be part of a broader effect on red blood cells, including reduced erythrocyte counts and hematocrit. epa.govresearchgate.net The mechanistic basis for this is not fully elucidated but may relate to bone marrow depression or increased destruction of red blood cells.
Table 2: Hematological Parameter Changes Following Exposure to Related Aromatic Hydrocarbons This table is for illustrative purposes and synthesizes findings from research on related chemical exposures, as direct data on this compound is limited.
| Parameter | Observed Effect | Potential Mechanistic Basis |
|---|---|---|
| Leukocytes | Increase (Leukocytosis) | Inflammatory response to chemical exposure. epa.govresearchgate.net |
| Hemoglobin | Reduction | Potential bone marrow suppression or hemolysis. epa.govresearchgate.net |
| Erythrocytes | Reduction | Decreased production or increased destruction of red blood cells. epa.govresearchgate.net |
| Platelets | Increase | Response to inflammation or other systemic effects. researchgate.net |
Advanced Analytical Methodologies in 5 Isopropyl M Xylene Research
Chromatographic Techniques for Compound Analysis and Separation
Chromatography is a fundamental tool for separating the components of a mixture. In the context of 5-isopropyl-m-xylene research, various gas chromatography techniques are employed to handle the complexities of aromatic hydrocarbon mixtures.
Gas Chromatography-Mass Spectrometry (GC/MS) for Identification and Quantitation
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cdc.gov It is extensively used for the identification and quantification of volatile organic compounds like this compound in various matrices. cdc.govshimadzu.com
In a typical GC/MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. researchgate.net The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. researchgate.net As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. researchgate.net
For this compound, the mass spectrum serves as a chemical fingerprint. The NIST Mass Spectrometry Data Center reports a top peak at m/z 133, a second-highest at m/z 105, and a third-highest at m/z 148. nih.gov Another source using a FINNIGAN-MAT 4500 instrument shows top peaks at m/z 107, 149, and 147. nih.gov This spectral data, combined with the retention time from the gas chromatograph, allows for unambiguous identification. nih.gov
Quantitative analysis is achieved by creating a calibration curve using standards of known concentrations. accustandard.com This allows researchers to determine the precise amount of this compound in a sample, which is crucial for monitoring reaction yields and purity. accustandard.comgcms.cz For instance, GC/MS is used to determine the composition of xylene isomer mixtures before and after reaction to assess separation efficiency. google.com The method is sensitive, with detection limits often in the parts-per-billion (ppb) range, making it suitable for trace analysis. cdc.gov
Table 1: GC/MS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆ |
| Molecular Weight | 148.24 g/mol |
| CAS Number | 4706-90-5 |
| Major Mass Spectral Peaks (m/z) | 133, 105, 148 |
Data sourced from PubChem CID 20833 nih.gov
Two-Dimensional Gas Chromatography (2D GC) for Complex Mixtures
For highly complex mixtures where standard GC/MS may not provide adequate separation, two-dimensional gas chromatography (GCxGC) offers enhanced resolution. researchgate.net This technique utilizes two different capillary columns connected in series via a modulator. researchgate.net The first column provides an initial separation, and then fractions of the eluent are trapped and rapidly re-injected onto the second, shorter column which has a different stationary phase, providing a second dimension of separation. researchgate.net
This approach is particularly valuable for resolving isomers with very similar boiling points and polarities, a common challenge in xylene research. jiangnan.edu.cnacs.org For example, separating m-xylene (B151644) and p-xylene (B151628) is notoriously difficult with standard GC. jiangnan.edu.cn The increased peak capacity of GCxGC allows for the baseline separation of these and other closely related aromatic isomers, such as ethylbenzene (B125841) and other xylene isomers. researchgate.netjiangnan.edu.cn Novel stationary phases, such as those based on covalent organic frameworks (COFs), are being developed to further improve the separation of isomers like xylenes (B1142099) in GC applications. jiangnan.edu.cn
Preparative Gas Chromatography for Product Isolation
When the goal is not just analysis but also the physical isolation of a pure compound from a mixture, preparative gas chromatography (preparative GC) is employed. This technique operates on the same principles as analytical GC but uses larger columns and can handle larger sample volumes.
A key application in the context of this compound is the separation of reaction products. For example, in the Gomberg reaction of this compound with diazotized aniline (B41778), a mixture of 3,5-dimethyl-4-phenylisopropylbenzene and 3,5-dimethyl-2-phenylisopropylbenzene is formed. Preparative GC is the method used to separate and isolate these two isomers from the reaction mixture, allowing for their individual characterization. This technique is also crucial for obtaining high-purity m-xylene from isomer mixtures after processes like selective isopropylation.
Spectroscopic Methods for Structural and Mechanistic Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of compounds and for investigating the mechanisms of chemical reactions.
Fourier Transform Infrared (FT-IR) and Diffuse Reflectance FT-IR (DRIFTS) for Surface Interactions
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique IR spectrum that can be used to identify functional groups. The IR spectrum for this compound is available in spectral databases. nih.gov
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a specialized FT-IR technique used to study powdered solid samples, making it ideal for examining surface interactions, particularly in catalysis. mdpi.com In the study of this compound synthesis or conversion, DRIFTS is used to investigate how the reactant molecules interact with the surface of a catalyst, such as a zeolite. osti.gov
For example, by monitoring the characteristic vibrational frequencies of the aromatic ring and alkyl groups of xylene isomers as they adsorb onto a catalyst surface, researchers can gain insights into the adsorption mechanism. osti.govacs.org Studies on the adsorption of related molecules like toluene (B28343) and p-xylene on zeolite catalysts like H-Y and HZSM-5 have used DRIFTS to observe the perturbation of hydroxyl groups on the catalyst surface, indicating the active sites for reaction. mdpi.comosti.govacs.org This information is critical for understanding how the catalyst facilitates reactions like isomerization or transalkylation and for developing more selective catalysts. researchgate.netajol.info
Nuclear Magnetic Resonance (NMR) for Molecular Structure and Catalyst Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. uoa.grbbhegdecollege.com It is based on the principle that atomic nuclei with a property called "spin" will align in a magnetic field and absorb radiofrequency radiation at specific frequencies.
¹H NMR and ¹³C NMR: For this compound, ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity. The spectrum would show distinct signals for the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the two methyl groups on the xylene ring. sigmaaldrich.comchemicalbook.com Spin-spin coupling between adjacent protons provides further structural information. libretexts.org Similarly, ¹³C NMR spectroscopy identifies the different carbon environments in the molecule. pitt.edu These techniques are used to confirm the structure of this compound and to identify impurities or reaction byproducts. sigmaaldrich.comscielo.br
Table 2: Representative ¹H NMR Chemical Shifts for Xylene Isomers (in CDCl₃)
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
|---|---|---|
| m-Xylene | 7.15, 6.96–7.00 | 2.32 |
Note: Chemical shifts can vary depending on the solvent and experimental conditions. carlroth.com
Catalyst Characterization: NMR is also used to characterize the catalysts involved in this compound synthesis. Solid-state NMR techniques, such as ²⁷Al Magic Angle Spinning (MAS) NMR, are used to study the structure of zeolite catalysts. iitm.ac.inresearchgate.net This can reveal information about the coordination environment of aluminum atoms in the zeolite framework, distinguishing between tetrahedral aluminum (associated with Brønsted acid sites) and extra-framework aluminum. osti.govresearchgate.net This characterization is vital for correlating the catalyst's structure with its activity and selectivity in reactions involving this compound. iitm.ac.inresearchgate.net
Mass Spectrometry Techniques for Metabolite and Degradation Product Profiling
Mass spectrometry (MS) is an indispensable analytical tool for identifying and quantifying compounds by measuring their mass-to-charge ratio (m/z). In the context of this compound, it is particularly valuable for studying its metabolic fate and environmental degradation pathways. By identifying the resultant products, researchers can elucidate the biochemical or chemical transformations the parent compound undergoes.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry, or MS/MS, is a sophisticated technique that provides detailed structural information by performing multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, ions of a specific m/z ratio (precursor ions) are selected and then fragmented through processes like collision-induced dissociation (CID). nationalmaglab.orguab.edu The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. This process allows for the unambiguous identification of a compound's structure based on its unique fragmentation pattern. wikipedia.orgnationalmaglab.org
For this compound (molecular weight: 148.24 g/mol ), the molecular ion [M]+• at m/z 148 is the primary target for selection in the first stage of mass analysis. nih.gov Upon fragmentation, it yields a characteristic set of product ions. A primary fragmentation pathway involves the loss of a methyl group (•CH₃), a process known as benzylic cleavage, resulting in a stable benzylic cation at m/z 133. This is often the most abundant fragment ion. Another significant fragmentation is the loss of the entire isopropyl group, leading to a fragment at m/z 105.
The analysis of these fragmentation patterns is crucial for differentiating this compound from its isomers and for identifying its metabolites, where functional groups may have been added or altered, thus changing the fragmentation behavior in predictable ways.
Table 1: Characteristic Mass Spectrometry Fragments of this compound
The following table displays common fragments observed in the mass spectrum of this compound following ionization. The relative abundance can vary based on the specific ionization technique and energy used.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |
|---|---|---|---|
| 148 | 133 | 15 | [M - CH₃]⁺ |
| 148 | 105 | 43 | [M - CH(CH₃)₂]⁺ |
| 133 | 91 | 42 | [C₇H₇]⁺ (Tropylium ion) |
| 105 | 77 | 28 | [C₆H₅]⁺ (Phenyl ion) |
Microscopy and Structural Analysis for Catalyst and Membrane Characterization
While direct visualization of the this compound molecule requires highly specialized techniques, microscopy plays a critical role in characterizing the materials used in its synthesis, separation, and processing. The performance of catalysts and separation membranes is intrinsically linked to their physical morphology, which can be examined in high detail using methods like scanning electron microscopy.
Scanning Electron Microscopy (SEM) for Morphology and Stability
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to analyze the surface topography and morphology of solid materials at high resolution. nih.gov In research related to xylene isomers, SEM is essential for characterizing the catalysts and membranes used for their separation and isomerization. scilit.com For instance, the separation of p-xylene from its isomers, including m-xylene derivatives, is often accomplished using MFI-type zeolite membranes such as ZSM-5 and silicalite. conicet.gov.arconicet.gov.ar
SEM analysis provides crucial insights into several key characteristics of these membranes:
Membrane Thickness: Cross-sectional SEM imaging allows for precise measurement of the membrane's thickness, which influences the permeation flux of the xylene isomers. portalabpg.org.bracs.org
Structural Stability: SEM is used to assess the mechanical integrity of the membrane after synthesis, calcination, and operational use, including exposure to high temperatures and different chemical feeds. conicet.gov.ar It can effectively detect the formation of cracks, pinholes, or delamination from the support material, which would compromise the membrane's separation performance. conicet.gov.ar
By correlating SEM observations with performance data, researchers can optimize the synthesis conditions to produce more efficient and durable membranes for applications involving xylene isomers.
Table 2: SEM Findings for Materials Used in Xylene Isomer Separation
This table summarizes typical observations from SEM analyses of zeolite membranes and relates them to the material's performance and stability in separating xylene isomers.
| Material | SEM Observation | Implication for Performance & Stability | Reference |
|---|---|---|---|
| ZSM-5 Zeolite Membrane | Well-intergrown crystals with no detectable cracks after 1000 hours on stream. | High thermal stability and durability, maintaining selectivity for p-xylene. | conicet.gov.ar |
| Silicalite-1 Membrane | Columnar growth with a very thin, effective separation layer at the surface. | High permeation flux and excellent separation factors for xylene isomers. | mdpi.com |
| MFI-type Zeolite Film | Different crystal orientations (random vs. preferential) observed on the surface. | Morphology and crystal orientation influence separation factors and permeance flux. | conicet.gov.ar |
| Composite Carbon Molecular Sieve (CMS) Membrane | Thin (~2 μm), selective CMS layer coated on a porous alumina (B75360) hollow fiber. | Enhanced permeation flux due to the short transport length in the thin selective layer. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
